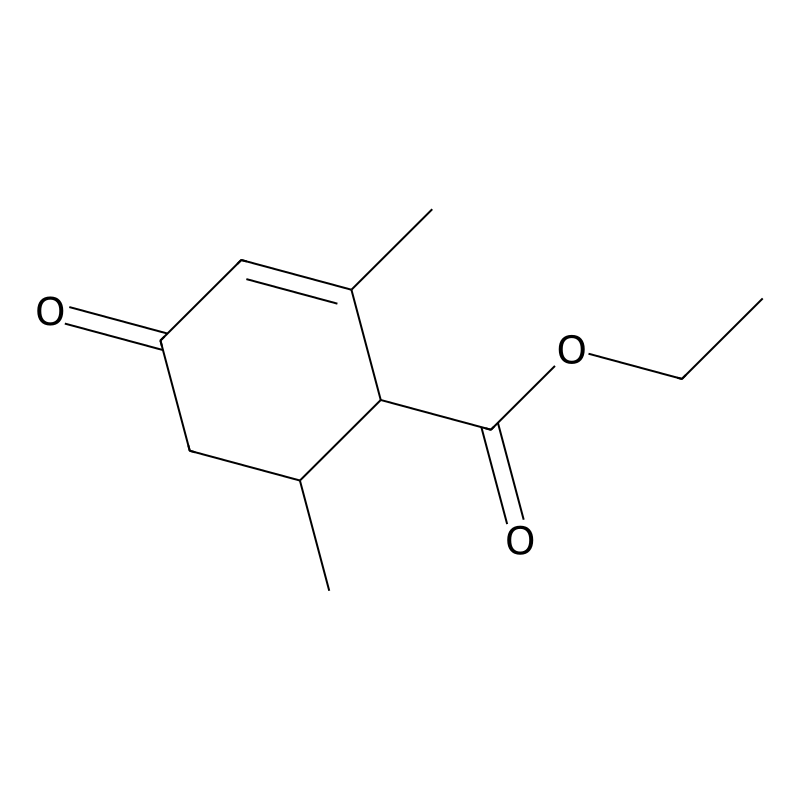Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Scientific Research Applications of Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
- Ester functionality: The ester group (C=O-O-C) can be manipulated through various reactions like hydrolysis or reduction to generate new functional groups, allowing it to serve as a starting material for further synthetic transformations. [PubChem, Ethyl 2,6-dimethyl-4-oxocyclohexenecarboxylate, ""]
- Cyclohexene ring: The cyclohexene ring with a ketone group (C=O) at position 4 offers a reactive site for addition reactions or further functionalization, enabling the creation of various cyclic compounds.
- Dimethyl substitution: The presence of two methyl groups (CH3) at positions 2 and 6 can influence the reactivity of the molecule and potentially affect its use in certain synthetic pathways.
Availability and Use in Research
- A starting material for the synthesis of novel compounds: Its reactive functional groups can be exploited to create new molecules with potential biological or material science applications.
- A reference standard: Due to its availability and well-defined structure, it can be used as a reference for analytical techniques like chromatography or spectroscopy in research settings.
Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate has the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol. This compound is also known as Hagemann’s ester and is characterized by its unique cyclohexene structure with two methyl groups and a carbonyl functional group. It typically exhibits a purity of around 95% when obtained for research purposes .
The synthesis of ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate involves several key reactions:
- Formation of Diethyl Ester: Methylene iodide reacts with two equivalents of ethyl acetoacetate in the presence of sodium methoxide.
- Cyclization: The diethyl ester undergoes treatment with a base to induce cyclization.
- Thermal Activation: Heat is applied to facilitate the formation of the final product.
These reactions highlight the compound's potential as a precursor in various organic syntheses.
Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate has been explored for its pharmacological properties. Although specific applications in drug formulation remain under investigation, it has shown potential in influencing biochemical pathways related to natural product synthesis, such as sterols and terpenoids. Additionally, its interactions may play a role in drug design through non-covalent interactions that affect efficacy and selectivity.
The primary method for synthesizing ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate involves the following steps:
- Starting Materials: Methylene iodide and ethyl acetoacetate serve as the main starting materials.
- Reagents: Sodium methoxide is used as a base during the reaction.
- Conditions: The reaction requires controlled heating to promote cyclization and formation of the final product.
This method showcases the compound's synthetic versatility and potential for further functionalization .
Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate finds applications primarily in research settings:
- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
- Pharmaceutical Research: The compound is evaluated for potential therapeutic uses due to its biological activity.
Research into its properties may lead to new applications in drug development or material science .
Studies have indicated that ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate can interact with various biological targets through non-covalent interactions. These interactions are essential for understanding its pharmacokinetics—specifically its absorption and ability to cross biological membranes (blood-brain barrier permeability) which may influence its efficacy as a therapeutic agent.
Several compounds share structural similarities with ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate. Here are some notable examples:
Uniqueness
Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate stands out due to its specific arrangement of functional groups and the presence of both methyl substituents and a carbonyl group on a cyclohexene framework. This unique structure may confer distinct reactivity patterns and biological activities compared to similar compounds.








